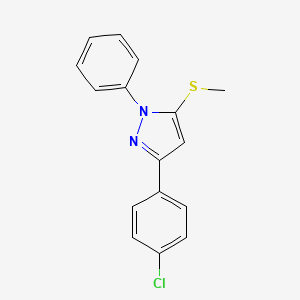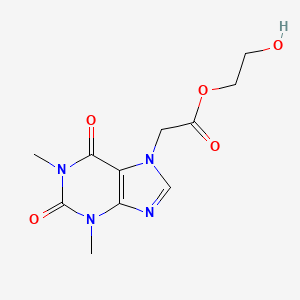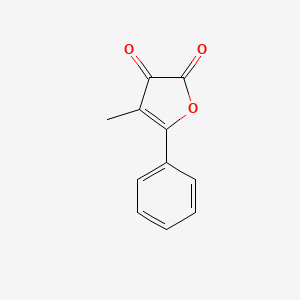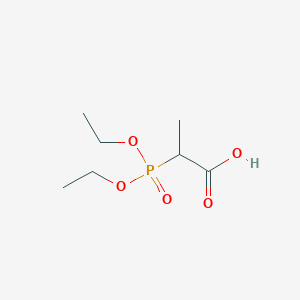
Streptoniazid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Streptoniazid is a derivative of streptomycin, patented by Societe des usines chimiques de Rhone-Poulenc as an antibiotic effective against tuberculosis . It is a small molecule with the molecular formula C27H44N10O12 and a molecular weight of 700.6981 g/mol . This compound is known for its potent antibacterial properties, particularly against Mycobacterium tuberculosis.
準備方法
Synthetic Routes and Reaction Conditions: Streptoniazid is synthesized through a series of chemical reactions involving streptomycin and isonicotinic acid hydrazide. The synthesis typically involves the formation of a hydrazone linkage between the aldehyde group of streptomycin and the hydrazide group of isonicotinic acid hydrazide . The reaction conditions often include mild temperatures and neutral pH to ensure the stability of the compound.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes to produce streptomycin, followed by chemical modification to introduce the isonicotinic acid hydrazide moiety. The process is optimized to maximize yield and purity, with stringent quality control measures to ensure the efficacy of the final product.
化学反応の分析
Types of Reactions: Streptoniazid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides, which may alter its antibacterial properties.
Reduction: Reduction reactions can modify the hydrazone linkage, potentially affecting the compound’s stability and activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate under mild conditions.
Reduction: Reducing agents such as sodium borohydride are used under controlled conditions to prevent over-reduction.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols, typically conducted in aqueous or organic solvents at room temperature.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties, which are studied for their potential therapeutic applications .
科学的研究の応用
Streptoniazid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study hydrazone formation and its reactivity.
Biology: Investigated for its antibacterial properties against Mycobacterium tuberculosis and other bacterial strains.
作用機序
Streptoniazid exerts its antibacterial effects by inhibiting protein synthesis in bacterial cells. It binds to the 30S ribosomal subunit, preventing the formation of the initiation complex and causing misreading of mRNA. This leads to the production of non-functional proteins and ultimately bacterial cell death . The molecular targets include the ribosomal RNA and associated proteins, which are essential for bacterial survival .
類似化合物との比較
Streptoniazid is unique among its peers due to its dual action derived from both streptomycin and isonicotinic acid hydrazide. Similar compounds include:
Streptomycin: An aminoglycoside antibiotic that also targets the 30S ribosomal subunit but lacks the hydrazone linkage.
Isoniazid: A first-line antitubercular agent that inhibits mycolic acid synthesis in Mycobacterium tuberculosis.
Rifampicin: Another antitubercular agent that inhibits bacterial RNA polymerase.
This compound’s uniqueness lies in its combined mechanism of action, which enhances its efficacy against resistant strains of Mycobacterium tuberculosis .
特性
CAS番号 |
4480-58-4 |
|---|---|
分子式 |
C27H44N10O12 |
分子量 |
700.7 g/mol |
IUPAC名 |
N-[[5-[2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-3-hydroxy-2-methyloxolan-3-yl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C27H44N10O12/c1-9-27(45,8-34-37-22(44)10-3-5-33-6-4-10)21(49-23-14(32-2)18(42)15(39)11(7-38)47-23)24(46-9)48-20-13(36-26(30)31)16(40)12(35-25(28)29)17(41)19(20)43/h3-6,8-9,11-21,23-24,32,38-43,45H,7H2,1-2H3,(H,37,44)(H4,28,29,35)(H4,30,31,36) |
InChIキー |
JCBKYEIGGFKWPQ-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=NNC(=O)C4=CC=NC=C4)O |
異性体SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(/C=N\NC(=O)C4=CC=NC=C4)O |
正規SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=NNC(=O)C4=CC=NC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-(4-nitrophenyl)amine](/img/structure/B1624369.png)








![4-[(Trimethylsilyl)oxy]cyclohex-3-ene-1-carbaldehyde](/img/structure/B1624386.png)


